chemical properties of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
chemical properties of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
An In-Depth Technical Guide to the Chemical Properties of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the (CAS RN: 133735-64-5), a significant chiral building block in modern organic synthesis. Known as (1S,2R)-(+)-Norephedrine hydrochloride, this compound is pivotal for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This document delineates its structural and physicochemical characteristics, spectroscopic profile, chemical reactivity, and analytical methodologies, offering field-proven insights into its application as a chiral auxiliary. The protocols and data presented herein are substantiated by authoritative references to ensure scientific integrity and practical utility.
Chemical Identity and Molecular Structure
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a specific stereoisomer of 2-amino-1-phenyl-1-propanol. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile reagent in various reaction conditions.
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IUPAC Name : (1S,2R)-1-amino-1-phenylpropan-2-ol hydrochloride[1]
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Synonyms : (1S,2R)-(+)-Norephedrine hydrochloride, (1S,2R)-2-Amino-1-phenyl-1-propanol hydrochloride, D-(+)-Norephedrine hydrochloride[2]
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Molecular Formula : C₉H₁₄ClNO[3]
Stereochemical Elucidation
The designation (1S,2R) defines the absolute configuration at the two chiral centers. The carbon atom bonded to the phenyl and amino groups has the (S) configuration, while the carbon atom bonded to the hydroxyl and methyl groups has the (R) configuration. This specific stereochemistry is crucial for its function in inducing chirality in other molecules.
Caption: 2D structure of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
Physicochemical Properties
The physical properties of a chiral compound are fundamental to its handling, storage, and application in synthesis. The hydrochloride salt is typically a stable, crystalline solid.
| Property | Value | Source(s) |
| Physical Form | White to light yellow powder or crystals | [3] |
| Melting Point | 194 °C (for the free base/related compound) | [4] |
| Solubility | High solubility in water is expected for the hydrochloride salt. The free base has a reported aqueous solubility of 733 mg/mL. | [4][5] |
| Optical Activity | [α]²⁰/D = +38.0° to +42.0° (c=7, 1M HCl) | [6] |
Note: The melting point reported is for the parent compound (1S,2R)-2-amino-1-phenylpropan-1-ol. The hydrochloride salt's melting point is expected to be in a similar range.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the molecular structure. Based on data for the racemic hydrochloride salt in D₂O, the following proton chemical shifts are expected:
| Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.46 - 7.51 | multiplet |
| CH-OH | 5.01 | doublet |
| CH-NH₂ | 3.72 | multiplet |
| CH₃ | 1.22 | doublet |
(Data derived from DL-Norephedrine hydrochloride spectrum)[7]
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¹³C NMR : The spectrum is expected to show distinct signals for the methyl carbon (~13 ppm), the two aliphatic carbons bearing the amine and hydroxyl groups (53-74 ppm), and the aromatic carbons of the phenyl ring (127-140 ppm)[7].
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include:
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O-H stretch : A broad band around 3200-3500 cm⁻¹ from the hydroxyl group.
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N-H stretch : Bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.
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C-H stretch (aromatic) : Peaks just above 3000 cm⁻¹.
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C-H stretch (aliphatic) : Peaks just below 3000 cm⁻¹.
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C=C stretch (aromatic) : Absorptions around 1450-1600 cm⁻¹.
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C-O stretch : A strong band in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base (C₉H₁₃NO), the nominal molecular weight is 151.21 g/mol [8]. Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 152.1.
Chemical Stability and Reactivity
Stability and Storage
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is hygroscopic and light-sensitive. For long-term viability, it should be stored at room temperature or under refrigerated conditions (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[2][3][6].
Reactivity and Use as a Chiral Auxiliary
The primary utility of this compound lies in its role as a chiral auxiliary . A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a synthesis to direct the formation of a new stereocenter with a high degree of selectivity[9].
The (1S,2R)-norephedrine scaffold is particularly effective in the diastereoselective alkylation of carbonyl compounds and the enantioselective addition of organometallic reagents to aldehydes and imines[10][11]. The mechanism of stereochemical control involves the formation of a rigid, chelated intermediate where one face of the reactive center is sterically shielded by the auxiliary's structure.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Analytical Methodologies
Ensuring the enantiomeric purity of the starting material and the final product is critical. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a robust method for the separation of norephedrine enantiomers, which is essential for quality control.
Objective: To determine the enantiomeric purity of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
Caption: Workflow for chiral HPLC analysis.
Instrumentation and Reagents:
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HPLC system with UV detector
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Chiral Stationary Phase Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size) is a common choice[12].
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Mobile Phase: A mixture of n-Heptane, Ethanol, and Diethylamine (e.g., 92:8:0.1 v/v/v)[12]. The exact ratio may require optimization.
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HPLC-grade solvents.
Procedure:
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System Preparation: Set up the HPLC system with the specified chiral column and mobile phase. Set the flow rate to 1.0 mL/min and the column temperature to 25°C[12]. Set the UV detector to a suitable wavelength, such as 220 nm[12].
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
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System Equilibration: Allow the mobile phase to run through the system until a stable baseline is achieved.
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Analysis: Inject a standard solution of the racemate to determine the retention times of both the (1S,2R) and (1R,2S) enantiomers. Subsequently, inject the sample solution.
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Data Processing: Identify and integrate the peak areas corresponding to each enantiomer. Calculate the enantiomeric excess (ee%) using the formula: ee% = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Applications in Drug Development and Synthesis
(1S,2R)-1-Amino-1-phenylpropan-2-ol and its derivatives are valuable precursors and reagents in the pharmaceutical industry.
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Chiral Auxiliary: Its most prominent role is in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For example, it has been used to synthesize chiral ligands for highly efficient asymmetric transfer hydrogenation catalysts[2][11].
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Precursor for Pharmaceuticals: The norephedrine skeleton is a core component of various sympathomimetic drugs. Its parent compound, phenylpropanolamine, was widely used as a nasal decongestant[13].
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Asymmetric Catalysis: Derivatives of (1S,2R)-norephedrine, such as N-pyrrolidinyl norephedrine (NPNE), are used as ligands in enantioselective zinc-catalyzed alkylations, a key step in the synthesis of certain drugs[10].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
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GHS Hazard Statements :
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Precautionary Statements :
Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
References
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PubChem. (n.d.). (1S,2R)-2-amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride. [Link]
-
Wikipedia. (2023, October 29). Chiral auxiliary. [Link]
- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics.
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
MDPI. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
-
NIST. (n.d.). (1S,2R)-(+)-Norephedrine. NIST WebBook. [Link]
-
PMC. (2022, June 11). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 1-amino-1-phenylpropan-2-ol hydrochloride. [Link]
- Google Patents. (n.d.). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
-
ResearchGate. (n.d.). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. [Link]
-
TSI Journals. (2025, July 7). HPLC-separation-of-enantiomeric-cathine-hydrochloride-using-a-chiral-stationary-phase. [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
PubChem. (n.d.). (1S,2R)-(+)-Norephedrine. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). Cas 88784-91-2,(1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride. [Link]
-
PharmaCompass. (n.d.). (1s,2r)-norephedrine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
Sources
- 1. (1S,2R)-1-amino-1-phenylpropan-2-ol hydrochloride 95.00% | CAS: 133735-64-5 | AChemBlock [achemblock.com]
- 2. (1S,2R)-(+)-Norephedrine 98 37577-28-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. (1S,2R)-2-amino-1-phenylpropan-1-ol | C9H13NO | CID 26934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. (1S,2R)-(+)-Norephedrine HCl | LGC Standards [lgcstandards.com]
- 7. DL-Norephedrine hydrochloride(154-41-6) 1H NMR spectrum [chemicalbook.com]
- 8. (1S,2R)-(+)-Norephedrine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. (1S,2R)-(+)-Norephedrine | C9H13NO | CID 4786 - PubChem [pubchem.ncbi.nlm.nih.gov]
